



Application Notes and Protocols for the Quantification of Anibamine

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Compound of Interest		
Compound Name:	Anibamine	
Cat. No.:	B1242653	Get Quote

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Introduction

Anibamine is a novel pyridine quaternary alkaloid that has garnered significant interest for its biological activities, notably as the first identified natural product antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] This activity gives Anibamine potential therapeutic applications, particularly in areas like HIV treatment and as an anti-prostate cancer agent.[1][2] [4] As research into Anibamine and its derivatives progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including biological fluids and pharmaceutical formulations, becomes critical.

This document provides detailed proposed protocols for the quantification of **Anibamine** using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for **Anibamine** are not widely published, the following protocols are based on established analytical principles for similar small molecules, biogenic amines, and natural products.[5][6]

Analytical Techniques Overview

The selection of an analytical technique for **Anibamine** quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix.



- High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely
 accessible and robust technique suitable for the quantification of **Anibamine** in simpler
 matrices or at higher concentrations.[6][7] The pyridine ring in **Anibamine**'s structure is
 expected to have a strong UV absorbance, allowing for sensitive detection.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred
 method for quantifying Anibamine in complex biological matrices such as plasma, serum, or
 tissue homogenates.[5][8][9] LC-MS/MS offers superior sensitivity and selectivity, enabling
 the detection of trace amounts of the analyte.[5][10]

Proposed Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are illustrative and would need to be determined experimentally during method validation.

Table 1: Proposed HPLC-UV Method Performance Characteristics

Parameter	Target Value
Linearity (r²)	> 0.995
Limit of Detection (LOD)	10-50 ng/mL
Limit of Quantification (LOQ)	50-150 ng/mL
Accuracy (% Recovery)	90-110%
Precision (% RSD)	< 15%

Table 2: Proposed LC-MS/MS Method Performance Characteristics



Parameter	Target Value
Linearity (r²)	> 0.998
Limit of Detection (LOD)	0.1-1 ng/mL
Limit of Quantification (LOQ)	0.5-5 ng/mL
Accuracy (% Recovery)	85-115%
Precision (% RSD)	< 15%

Experimental Protocols

Protocol 1: Quantification of Anibamine by HPLC-UV

This protocol is suitable for the analysis of **Anibamine** in relatively clean sample matrices, such as pharmaceutical formulations or in vitro samples.

3.1.1. Materials and Reagents

- Anibamine reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

3.1.2. Sample Preparation (from Plasma)

- To 100 μ L of plasma sample, add 300 μ L of cold acetonitrile containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.



- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL into the HPLC system.

3.1.3. HPLC Conditions

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient:
 - o 0-1 min: 5% B
 - 1-10 min: 5% to 95% B
 - o 10-12 min: 95% B
 - o 12-12.1 min: 95% to 5% B
 - 12.1-15 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm, with quantification at the lambda max of **Anibamine** (estimated around 260 nm).
- Injection Volume: 10 μL



3.1.4. Method Validation The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, and LOQ.[11]

Protocol 2: Quantification of Anibamine by LC-MS/MS

This protocol provides the high sensitivity and selectivity required for pharmacokinetic studies and analysis in complex biological matrices.

3.2.1. Materials and Reagents

- Anibamine reference standard
- Stable isotope-labeled **Anibamine** (if available) as an internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water

3.2.2. Sample Preparation (from Plasma) The sample preparation procedure is the same as for the HPLC-UV method (Section 3.1.2). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction.

3.2.3. LC-MS/MS Conditions

- LC System: UPLC or HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A shorter, faster gradient can be used with a UPLC system.
 - 0-0.5 min: 2% B



o 0.5-3 min: 2% to 98% B

3-4 min: 98% B

4-4.1 min: 98% to 2% B

4.1-5 min: 2% B

Flow Rate: 0.4 mL/min

• Column Temperature: 40°C

Injection Volume: 5 μL

Mass Spectrometer: Triple quadrupole mass spectrometer

• Ionization Mode: Electrospray Ionization (ESI), Positive

Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

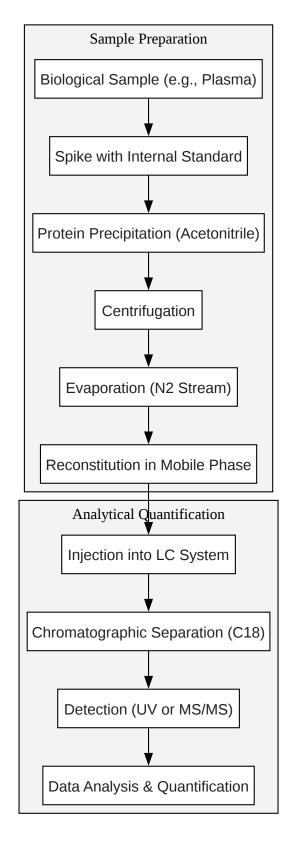
Gas Flows: Optimized for the specific instrument

- MRM Transitions: The precursor ion (Q1) will be the [M]+ ion of Anibamine. Product ions
 (Q3) will be determined by infusing a standard solution of Anibamine and performing a
 product ion scan. A minimum of two transitions should be monitored for confirmation and
 quantification.
- 3.2.4. Method Validation The validation will follow regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, linearity, accuracy, precision, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations



Experimental Workflow



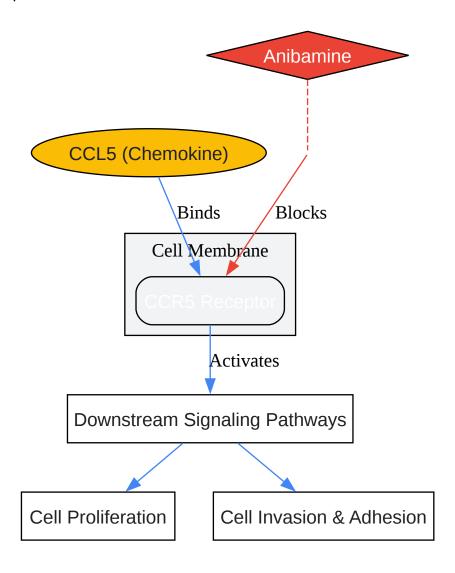
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Caption: General workflow for **Anibamine** quantification.

Anibamine's Mechanism of Action

Anibamine acts as an antagonist to the CCR5 receptor, which is implicated in prostate cancer progression.[1][4][12] The binding of the chemokine CCL5 to CCR5 initiates signaling pathways that promote cell proliferation, adhesion, and invasion. **Anibamine** blocks this interaction.



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Caption: Anibamine's antagonistic effect on the CCL5-CCR5 signaling axis.



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